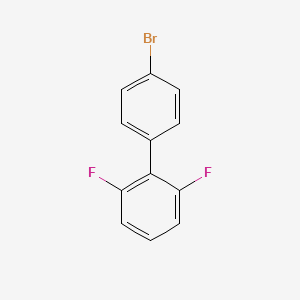

4'-Bromo-2,6-difluorobiphenyl

Beschreibung

BenchChem offers high-quality 4'-Bromo-2,6-difluorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromo-2,6-difluorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H7BrF2 |

|---|---|

Molekulargewicht |

269.08 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-1,3-difluorobenzene |

InChI |

InChI=1S/C12H7BrF2/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H |

InChI-Schlüssel |

SGZVIQGMFGKRMJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)Br)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Bromo-2,6-difluorobiphenyl: Structure, Synthesis, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed exploration of 4'-Bromo-2,6-difluorobiphenyl, a halogenated aromatic compound with significant potential in synthetic chemistry and drug discovery. While specific data for this compound is not extensively documented in publicly accessible literature, this paper constructs a comprehensive profile based on available information and established chemical principles. We will delve into its chemical structure, propose a robust synthetic pathway, and discuss its prospective applications, particularly in the realm of medicinal chemistry.

Chemical Identity and Physicochemical Properties

4'-Bromo-2,6-difluorobiphenyl is a biaryl compound characterized by a bromine atom on one phenyl ring and two fluorine atoms on the other. This specific substitution pattern imparts unique electronic and conformational properties to the molecule.

Table 1: Physicochemical Properties of 4'-Bromo-2,6-difluorobiphenyl

| Property | Value | Source |

| CAS Number | 1100752-82-6 | [1] |

| Molecular Formula | C₁₂H₇BrF₂ | [1] |

| Molecular Weight | 269.08 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2F)Br)F | [1] |

| InChI | InChI=1S/C12H7BrF2/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Structural Analysis

The core of 4'-Bromo-2,6-difluorobiphenyl consists of two phenyl rings linked by a single carbon-carbon bond. The strategic placement of the halogen atoms is key to its chemical reactivity and potential utility. The two fluorine atoms at the 2 and 6 positions of one ring create significant steric hindrance, which can influence the dihedral angle between the two phenyl rings. This conformational restriction can be a valuable tool in drug design for locking a molecule into a specific bioactive conformation. The bromine atom at the 4' position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions.

Figure 1: Chemical structure of 4'-Bromo-2,6-difluorobiphenyl.

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

Given the structure of 4'-Bromo-2,6-difluorobiphenyl, the most logical and efficient synthetic strategy is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl systems. The proposed synthesis involves the coupling of a 4-bromophenyl halide with 2,6-difluorophenylboronic acid.

Causality Behind Experimental Choices

-

Choice of Reactants: 2,6-Difluorophenylboronic acid is a commercially available and suitable coupling partner. For the other reactant, 1-bromo-4-iodobenzene is an ideal choice. The iodine atom is significantly more reactive towards oxidative addition to the palladium catalyst than the bromine atom, allowing for selective coupling at the iodo-position while leaving the bromo- group intact for potential further functionalization.

-

Catalyst System: A palladium(0) catalyst is essential for the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: A base is required to activate the boronic acid. An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The base facilitates the transmetalation step in the catalytic cycle.

-

Solvent System: A mixture of an organic solvent and water is often employed. Solvents like toluene, dioxane, or dimethylformamide (DMF) are common, and the presence of water can aid in the dissolution of the inorganic base and facilitate the reaction.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-4-iodobenzene (1.0 eq), 2,6-difluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, for example, toluene and water (in a 4:1 ratio), followed by the addition of a base such as K₂CO₃ (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 4'-Bromo-2,6-difluorobiphenyl.

Figure 2: Proposed workflow for the synthesis of 4'-Bromo-2,6-difluorobiphenyl.

Potential Applications in Research and Drug Development

While specific applications for 4'-Bromo-2,6-difluorobiphenyl are not widely reported, its structural features suggest significant potential as a building block in medicinal chemistry and materials science.

Role in Medicinal Chemistry

Fluorinated organic compounds are of immense interest in drug discovery. The introduction of fluorine atoms can significantly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Conformational Control: As previously mentioned, the ortho-fluorine atoms can restrict the rotation around the biphenyl bond, which can be advantageous in designing molecules with a specific, rigid conformation required for high-affinity binding to a biological target.

-

Modulation of Physicochemical Properties: Fluorine can modulate the acidity or basicity of nearby functional groups and alter the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

The biphenyl moiety itself is a common scaffold in many approved drugs, and the combination of a biphenyl core with fluorine and bromine atoms makes 4'-Bromo-2,6-difluorobiphenyl a valuable intermediate for the synthesis of novel bioactive compounds. The bromine atom can be further functionalized through various cross-coupling reactions to introduce additional diversity and complexity.

Utility in Materials Science

Fluorinated biphenyls are also important components in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). The introduction of fluorine can influence the electronic properties and stability of these materials.

Safety and Handling

Conclusion

4'-Bromo-2,6-difluorobiphenyl is a chemical entity with considerable untapped potential. While the current body of literature on this specific molecule is limited, its structural characteristics strongly suggest its utility as a versatile building block in the synthesis of complex organic molecules. The proposed Suzuki-Miyaura cross-coupling provides a reliable and efficient route to access this compound. As the demand for novel fluorinated scaffolds in drug discovery and materials science continues to grow, it is anticipated that the applications of 4'-Bromo-2,6-difluorobiphenyl will become more widespread and well-documented. Further research into the properties and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link].

-

Gillings, E. P.; et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (21), 8315-8359. [Link].

-

PubChem. 4-Bromobiphenyl. [Link] (accessed Feb 5, 2026).

Sources

Difference between 4'-Bromo-2,6-difluorobiphenyl and 4-Bromo-2,6-difluorobiphenyl

4'-Bromo-2,6-difluorobiphenyl vs. 4-Bromo-2,6-difluorobiphenyl

Executive Summary

In the high-precision engineering of liquid crystals (LCs), organic light-emitting diodes (OLEDs), and fluorinated pharmaceuticals, the exact placement of substituents on a biphenyl core dictates performance.

This guide analyzes the critical distinction between two regioisomers that are often confused in nomenclature but vastly different in synthesis and utility:

-

4'-Bromo-2,6-difluorobiphenyl (Isomer A): The "Kinetic Product." The bromine is on the non-fluorinated ring.

-

4-Bromo-2,6-difluorobiphenyl (Isomer B): The "Engineered Scaffold." The bromine is on the fluorinated ring.

The Core Thesis: While Isomer A is readily accessible via standard electrophilic substitution and serves as a cost-effective chain extender, Isomer B requires designed cross-coupling to access. Isomer B is the critical intermediate for generating negative dielectric anisotropy (

Part 1: Structural & Electronic Characterization

To understand the reactivity, we must first map the electronic landscape of these molecules. The "prime" (

1.1 Structural Comparison

| Feature | Isomer A: 4'-Bromo-2,6-difluorobiphenyl | Isomer B: 4-Bromo-2,6-difluorobiphenyl |

| Structure | Br is on the Phenyl ring.[1][2][3] | Br is on the Difluorophenyl ring.[3][4][5] |

| Symmetry | ||

| Electronic Nature | Segregated: One electron-poor ring (F-doped), one electron-neutral ring (Br-doped). | Concentrated: One highly electron-deficient ring (F + Br), one electron-rich phenyl ring. |

| Dipole Moment | Longitudinal dipole is dominant (Br pulls away from F-ring). | Transverse dipole is significant (F atoms), but Br adds polarizability along the long axis. |

| Dihedral Angle | ~50–60° (Twisted due to ortho-F steric repulsion with H-2'/6'). | ~50–60° (Identical steric environment at the pivot bond). |

1.2 Electronic Potential Map (Conceptual)

-

Isomer A: The 2,6-difluoro ring is

-acidic (electron withdrawing). The 4'-bromo ring is susceptible to Lithium-Halogen exchange, behaving like a standard aryl bromide. -

Isomer B: The 4-bromo-2,6-difluoro ring is severely deactivated toward Electrophilic Aromatic Substitution (EAS) but highly activated for Nucleophilic Aromatic Substitution (

) or metal insertion due to the inductive effect of two ortho-fluorines.

Part 2: Synthetic Pathways (The "How")

The synthesis of these two isomers illustrates the difference between thermodynamic control and engineered construction.

2.1 Synthesis of Isomer A (The Kinetic Route)

Target: 4'-Bromo-2,6-difluorobiphenyl Mechanism: Electrophilic Aromatic Substitution (EAS)

Because fluorine is highly electronegative, the 2,6-difluorophenyl ring is deactivated. When 2,6-difluorobiphenyl is subjected to bromination, the electrophile (

Protocol 1: Direct Bromination

-

Reagents: 2,6-Difluorobiphenyl (1.0 eq), Bromine (

, 1.05 eq), Iron powder (cat). -

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Procedure:

-

Dissolve 2,6-difluorobiphenyl in DCM at 0°C.

-

Add catalytic Fe powder.

-

Add

dropwise to control exotherm. -

Stir at RT for 4 hours.

-

Quench: Saturated

(removes excess

-

-

Outcome: >90% yield of Isomer A .

-

Note: It is chemically difficult to put the Br on the fluorine ring using this method.

2.2 Synthesis of Isomer B (The Engineered Route)

Target: 4-Bromo-2,6-difluorobiphenyl Mechanism: Selective Suzuki-Miyaura Coupling

To place the Br on the fluorinated ring, you cannot brominate the biphenyl directly. You must build the molecule from a pre-brominated fluorobenzene precursor. The challenge is preserving the C-Br bond while forming the biphenyl bond.

Protocol 2: Chemoselective Coupling

-

Precursor: 1-Bromo-3,5-difluoro-4-iodobenzene (or 4-bromo-2,6-difluoroiodobenzene).

-

Logic: The C-I bond is weaker and undergoes oxidative addition with Pd(0) much faster than the C-Br bond.

-

Reagents: 4-Bromo-2,6-difluoroiodobenzene (1.0 eq), Phenylboronic acid (1.1 eq).

-

Catalyst:

(3 mol%). -

Base/Solvent:

(2M aq) / Toluene / Ethanol (2:1:1). -

Procedure:

-

Degas solvents (Argon sparge, 20 min). Critical for preventing homocoupling.

-

Mix halide, boronic acid, and catalyst under Argon.

-

Heat to 70°C (Do not reflux aggressively; C-Br insertion can occur at high T).

-

Monitor by GC-MS for disappearance of iodide.

-

-

Outcome: Exclusive formation of Isomer B . The Br remains intact for future functionalization.

Part 3: Visualization of Logic

The following diagram illustrates the divergent synthetic logic required to access each isomer.

Caption: Divergent synthesis showing the high-cost engineered route for Isomer B vs. the kinetic route for Isomer A.

Part 4: Reactivity & Application Profile

Why does the difference matter? The position of the bromine dictates the molecule's role in drug discovery and materials science.

4.1 Reactivity Matrix

| Reaction Type | Isomer A (4'-Br) | Isomer B (4-Br) |

| Lithium-Halogen Exchange | Fast. Behaves like standard bromobenzene. | Unstable. The resulting anion is flanked by 2 Fluorines. Inductive stabilization competes with potential benzyne formation or elimination. |

| Suzuki Coupling (as Electrophile) | Excellent substrate. Couples to form terphenyls with a terminal fluorinated cap. | Excellent substrate. Couples to form terphenyls with a central fluorinated core. |

| Low. | High. The Br is activated by ortho-fluorines.[6] Amines can displace the F or Br under forcing conditions. |

4.2 Application: Liquid Crystals (LC)

In LC mixtures (e.g., for TFT-LCDs), Isomer B is the superior building block.

-

Mechanism: To achieve low voltage operation, LCs often require negative dielectric anisotropy (

). -

Role of Isomer B: It allows the synthesis of terphenyls where the 2,6-difluoro motif is central. This maximizes the transverse dipole moment perpendicular to the long molecular axis.

-

Role of Isomer A: Used primarily to extend the conjugation length or adjust viscosity, but less effective for maximizing

.

4.3 Application: Medicinal Chemistry

-

Isomer A: Used when the fluorinated ring is intended to be a metabolically stable "cap" (protecting the molecule from P450 oxidation).

-

Isomer B: Used when the chemist needs to attach a specific pharmacophore to the fluorinated ring, using the Br as a handle.

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Sigma-Aldrich. (2023).[2] Product Specification: 4-Bromo-2,6-difluoroaniline (Precursor).[6]Link

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

- Gore, et al. (Patent). Process for the preparation of fluorinated biphenyls. US Patent 6,566,567.

Sources

- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 2. 4,4′-ジフルオロビフェニル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromo-2,6-difluoroaniline | C6H4BrF2N | CID 610191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dielectric, calorimetric and mesophase properties of 1′′-(2′,4-difluorobiphenyl-4′-yloxy)-9′′-(4-cyanobiphenyl-4′-yloxy) nonane: an odd liquid crystal dimer with a monotropic mesophase having the characteristics of a twist-bend nematic phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Dielectric, calorimetric and mesophase properties of 1′′-(2′,4-difluorobiphenyl-4′-yloxy)-9′′-(4-cyanobiphenyl-4′-yloxy) nonane: an odd liquid crystal dimer with a monotropic mesophase having the characteristics of a twist-bend nematic phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ossila.com [ossila.com]

The Impact of Fluorination on the Physicochemical Properties of Biphenyl Derivatives: A Technical Guide for Drug Discovery and Materials Science

Introduction: The Strategic Role of Fluorine in Modulating Biphenyl Scaffolds

Biphenyl derivatives are a cornerstone in the development of pharmaceuticals and functional materials, owing to their rigid, planar structure that provides a versatile scaffold for molecular design. The introduction of fluorine atoms onto the biphenyl core is a widely employed strategy to modulate its physical and chemical properties in a predictable manner. This guide provides an in-depth exploration of the effects of fluorination on the key physical properties of biphenyl derivatives, offering insights for researchers, medicinal chemists, and materials scientists.

Fluorine, being the most electronegative element, imparts unique electronic properties to organic molecules with minimal steric bulk. Its introduction can profoundly influence a molecule's melting point, boiling point, solubility, lipophilicity, and conformational preferences. These modifications are critical in drug development for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, and in materials science for fine-tuning properties like liquid crystallinity and thermal stability. This guide will delve into the nuanced effects of the number and position of fluorine substituents on these fundamental physical characteristics, supported by experimental data and established methodologies for their determination.

I. Impact of Fluorination on Thermophysical Properties: Melting and Boiling Points

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. Fluorination can alter these forces in complex ways, leading to non-intuitive trends in the thermophysical properties of biphenyl derivatives.

A. Melting Point: A Tug-of-War Between Polarity and Packing

The introduction of fluorine can either increase or decrease the melting point of biphenyl derivatives, depending on the interplay between changes in molecular polarity, symmetry, and crystal packing efficiency. For instance, the parent compound, biphenyl, has a melting point of 68-70 °C. The melting point of 2-fluorobiphenyl is 73.5 °C, a slight increase, while 4,4'-difluorobiphenyl melts at a significantly higher temperature of 81 °C.

This increase can be attributed to the introduction of dipole-dipole interactions due to the polar C-F bond, which can lead to stronger intermolecular forces in the crystal lattice. However, the position of the fluorine atom is crucial. Symmetrical substitution patterns, as seen in 4,4'-difluorobiphenyl, can lead to more efficient crystal packing and a corresponding increase in melting point. Conversely, asymmetrical substitution can disrupt crystal packing, potentially leading to a lower melting point compared to the parent compound or more symmetrical isomers.

B. Boiling Point: The Dominance of Volatility

In contrast to the often-unpredictable effects on melting points, fluorination generally leads to a decrease in the boiling point of aromatic compounds, a trend that can be extended to biphenyl derivatives. This is primarily due to the low polarizability of the C-F bond, which weakens London dispersion forces, the primary intermolecular force in the liquid state for non-polar and moderately polar molecules. The boiling point of biphenyl is 255 °C, while that of 2-fluorobiphenyl is 248 °C. This trend is observed even with increasing fluorination; for example, the boiling point of benzene is 80 °C, while hexafluorobenzene boils at a similar temperature (80-82 °C) despite its significantly higher molecular weight.

II. Solubility and Lipophilicity: Navigating the Hydrophobic and Lipophobic Landscape

The solubility and lipophilicity of a drug candidate are critical determinants of its pharmacokinetic profile. Fluorination offers a powerful tool to fine-tune these properties.

A. Aqueous and Organic Solubility: A Tale of Two Opposing Effects

Fluorination generally decreases the aqueous solubility of organic compounds. This is because the highly electronegative fluorine atoms are poor hydrogen bond acceptors, thus reducing the favorable interactions with water molecules. Biphenyl itself is insoluble in water. While specific quantitative data for a wide range of fluorinated biphenyls is scarce, the general trend observed for other aromatic compounds suggests that increasing the degree of fluorination will further decrease water solubility.

Conversely, the solubility in organic solvents is also affected. Highly fluorinated compounds can exhibit both hydrophobicity and lipophobicity, meaning they are poorly soluble in both water and many organic solvents. This unique property has led to the development of "fluorous" solvents and phases for specialized applications in synthesis and purification.

B. Lipophilicity (logP): A Key Parameter in Drug Design

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter in drug design, influencing membrane permeability and plasma protein binding. The introduction of a single fluorine atom generally increases the lipophilicity of a molecule. However, the effect is not always straightforward and can be influenced by the overall electronic environment of the molecule.

For example, the calculated logP of biphenyl is approximately 4.0. The introduction of fluorine is expected to increase this value. However, extensive fluorination can lead to a decrease in logP due to the increased polarity of the molecule. The strategic placement of fluorine atoms can therefore be used to modulate the logP of a biphenyl-based drug candidate to fall within the optimal range for oral bioavailability, typically between 1 and 5.

III. Conformational Control: The Torsional Angle of Biphenyls

The two phenyl rings of biphenyl are not coplanar in the gas phase or in solution, adopting a twisted conformation with a torsional angle of approximately 44°. This twisting is a result of the steric hindrance between the ortho-hydrogens on the two rings. The degree of this twist, or torsional angle, is a critical determinant of the molecule's overall shape and its ability to bind to a biological target.

A. The Impact of Ortho-Substitution

Substitution at the ortho-positions of the biphenyl scaffold has the most significant impact on the torsional angle. The introduction of bulky substituents at these positions increases steric hindrance and forces the rings to adopt a more twisted conformation with a larger torsional angle. Fluorine, despite its small van der Waals radius, can exert a significant steric effect when placed at the ortho position.

X-ray crystallographic studies have shown that ortho-fluorination of biphenyls leads to an increase in the dihedral angle between the phenyl rings. This effect is even more pronounced with multiple ortho-fluorine substituents. This conformational restriction can be a powerful tool in drug design to lock a molecule into a specific bioactive conformation, thereby increasing its potency and selectivity.

B. Electronic Effects on Conformation

In addition to steric effects, electronic interactions can also influence the conformation of fluorinated biphenyls. The electron-withdrawing nature of fluorine can alter the electron density of the aromatic rings, which in turn can affect intramolecular interactions that influence the preferred torsional angle. Computational studies have shown that the interplay of steric and electronic effects determines the final conformational preference of these molecules.

IV. Experimental Methodologies for Physical Property Determination

Accurate and reliable determination of the physical properties of fluorinated biphenyl derivatives is essential for their successful application. The following section outlines standard experimental protocols for measuring melting point, solubility, lipophilicity (logP), and for conformational analysis.

A. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

B. Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Experimental Protocol (Qualitative):

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water or an organic solvent) is added.

-

Mixing: The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions.

Diagram: Qualitative Solubility Testing

Caption: A simple workflow for the qualitative determination of solubility.

C. Lipophilicity (logP) Determination using ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a convenient and accurate method for determining logP values without the need for UV-active chromophores.

Experimental Protocol:

-

Sample Preparation: A standard solution of the fluorinated biphenyl derivative and a fluorinated reference compound with a known logP value are prepared in a biphasic system of n-octanol and water.

-

Equilibration: The mixture is thoroughly shaken to allow for the partitioning of the compounds between the two phases and then allowed to separate.

-

NMR Analysis: A sample is carefully taken from both the n-octanol and the water layers. ¹⁹F NMR spectra are recorded for each sample.

-

Calculation: The logP of the test compound is calculated from the ratios of the integrals of the ¹⁹F NMR signals of the test compound and the reference compound in both phases.

Diagram: logP Determination by ¹⁹F NMR

Caption: Workflow for determining the logP of a fluorinated compound using ¹⁹F NMR.

D. Conformational Analysis by X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state conformation of a molecule, including the torsional angle of biphenyl derivatives.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of the fluorinated biphenyl derivative are grown from a suitable solvent system.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected using a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

-

Analysis: The refined structure provides precise information on bond lengths, bond angles, and torsional angles, including the dihedral angle between the biphenyl rings.

Diagram: X-ray Crystallography Workflow

Caption: The major steps involved in conformational analysis by single-crystal X-ray diffraction.

V. Data Summary: Physical Properties of Selected Fluorinated Biphenyls

The following table summarizes the available physical property data for biphenyl and some of its fluorinated derivatives, illustrating the concepts discussed in this guide.

| Compound | Molecular Formula | Melting Point (°C)

Methodological & Application

Technical Guide: Chemoselective Synthesis of 4'-Bromo-2,6-difluorobiphenyl

Application Note & Protocol

Introduction & Scope

This Application Note details the chemoselective synthesis of 4'-Bromo-2,6-difluorobiphenyl , a critical intermediate in the manufacturing of liquid crystals (LCs) and organic light-emitting diodes (OLEDs). The presence of the bromine atom on the biphenyl core is essential, as it serves as a "handle" for subsequent functionalization (e.g., further coupling or lithiation).

The core challenge in this synthesis is chemoselectivity . The objective is to couple a difluorinated phenyl ring to a brominated phenyl ring without reacting the bromine substituent. This is achieved by exploiting the kinetic difference in oxidative addition rates between aryl iodides and aryl bromides using 1-Bromo-4-iodobenzene as the electrophile.

Retrosynthetic Analysis

The synthesis utilizes a Suzuki-Miyaura cross-coupling between 2,6-difluorophenylboronic acid and 1-bromo-4-iodobenzene .

Figure 1: Reaction scheme highlighting the chemoselective coupling at the C-I bond over the C-Br bond.[1]

Reagents & Equipment

Reagent Selection Rationale

-

1-Bromo-4-iodobenzene: Selected over 1,4-dibromobenzene. Palladium inserts into the C-I bond approximately 1000x faster than the C-Br bond under standard conditions, ensuring the bromine remains intact.

-

2,6-Difluorophenylboronic acid: The 2,6-difluoro substitution pattern creates steric hindrance. High-purity boronic acid (>98%) is required to prevent protodeboronation (loss of the boron group before coupling).

-

Pd(PPh3)4 (Tetrakis): A Pd(0) source is preferred over Pd(II) to initiate the cycle immediately. Triphenylphosphine ligands are bulky enough to promote the reaction but not so electron-rich that they accelerate oxidative addition into the C-Br bond (as some Buchwald ligands might).

Materials Table

| Reagent / Solvent | CAS Number | Purity | Role | Stoichiometry |

| 1-Bromo-4-iodobenzene | 583-55-1 | ≥98% | Electrophile | 1.0 equiv |

| 2,6-Difluorophenylboronic acid | 162101-25-9 | ≥97% | Nucleophile | 1.1 equiv |

| Pd(PPh3)4 | 14221-01-3 | 99% | Catalyst | 0.03 - 0.05 equiv |

| Sodium Carbonate (Na2CO3) | 497-19-8 | ACS Grade | Base | 2.5 equiv |

| Toluene | 108-88-3 | Anhydrous | Solvent (Non-polar) | - |

| Ethanol | 64-17-5 | Absolute | Co-solvent | - |

| Water | 7732-18-5 | Deionized | Base solvent | - |

Experimental Protocol

Safety Warning: Aryl halides are toxic and potential irritants. 2,6-difluorophenylboronic acid may release HF upon thermal decomposition. Perform all operations in a fume hood.

Step 1: Reaction Setup (Inert Atmosphere)

-

Expert Insight: Oxygen is the enemy of Pd(0) catalysts. It oxidizes the phosphine ligands to phosphine oxides, deactivating the catalyst and causing "palladium black" precipitation. Rigorous degassing is non-negotiable.

-

Prepare a solvent mixture of Toluene:Ethanol:Water (4:1:1 ratio).

-

Degas the solvent mixture by sparging with Argon or Nitrogen for 30 minutes.

-

In a clean, oven-dried 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add:

-

1-Bromo-4-iodobenzene (1.0 equiv, e.g., 2.83 g for 10 mmol scale)

-

2,6-Difluorophenylboronic acid (1.1 equiv, e.g., 1.74 g)

-

-

Seal the flask and cycle vacuum/Argon 3 times to remove atmospheric oxygen.

Step 2: Catalyst Addition & Reaction

-

Under a positive stream of Argon, add the degassed solvent mixture (approx. 10 mL per mmol of substrate).

-

Add the base Na2CO3 (2.5 equiv, solid or pre-dissolved in the water portion).

-

Add Pd(PPh3)4 (3-5 mol%, e.g., 0.35 g - 0.58 g).

-

Note: The solution should turn yellow/orange. If it turns black immediately, oxygen ingress occurred.

-

-

Heat the reaction mixture to 70°C .

-

Critical Control Point: Do not exceed 80°C (reflux of ethanol). Higher temperatures increase the kinetic energy enough to overcome the activation barrier for C-Br insertion, leading to polymerization or double coupling.

-

Step 3: Monitoring & Workup

-

Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS every 2 hours.

-

Target: Disappearance of 1-bromo-4-iodobenzene.

-

Observation: Product spot will be non-polar (high Rf).

-

-

Once complete (typically 4-6 hours), cool to room temperature.

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (sat. NaCl), dry over anhydrous MgSO4, and filter.

-

Concentrate under reduced pressure to yield the crude solid.

Workflow Diagram

Figure 2: Experimental workflow emphasizing the critical degassing and temperature control steps.

Purification & Quality Control

Purification Protocol

The crude material often contains traces of homocoupled product (biphenyls) or phosphine oxides.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution starting with 100% Hexane -> 98:2 Hexane:Ethyl Acetate.

-

Note: The product is non-polar. It will elute early.

-

-

Recrystallization (Optional): For ultra-high purity (>99.5%) required for electronic applications, recrystallize from hot Ethanol or Methanol.

Quality Control Specifications

| Test | Method | Expected Result |

| Identity | 1H NMR (CDCl3) | Aromatic signals: ~7.6 ppm (d, 2H, Ar-H), ~7.4 ppm (d, 2H, Ar-H), ~7.0-7.3 ppm (m, 3H, F-Ar-H). |

| Identity | 19F NMR | Single signal around -110 to -120 ppm (depending on reference). |

| Identity | GC-MS | Molecular Ion peak [M]+ at m/z ~268/270 (1:1 ratio due to Br isotope). |

| Purity | HPLC (UV 254nm) | >98.0% Area |

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: Catalyst deactivation by oxygen.

-

Solution: Re-degas all solvents. Increase catalyst loading to 5 mol%.

Issue: "Double Coupling" (Formation of Terphenyls)

-

Cause: Temperature too high or reaction time too long, allowing C-Br activation.

-

Solution: Strictly maintain 70°C. Stop reaction immediately upon consumption of starting iodide. Reduce boronic acid equivalents to 1.05.

Issue: Protodeboronation (Loss of Boronic Acid)

-

Cause: 2,6-difluoro substitution makes the C-B bond labile under basic aqueous conditions.

-

Solution: Switch base to K3PO4 (anhydrous) and use Dioxane as solvent to reduce water content, or use a milder base like NaHCO3.

References

-

Chemoselectivity of I vs Br in Suzuki Coupling

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

General Protocol for Halogenated Biphenyls

-

Calliff, B. M., & Leahy, J. W. (2006). The Synthesis of 4,4'-Dibromo-2,2'-difluorobiphenyl. Organic Syntheses, 83, 141. (Adapted for mono-bromo selectivity). Link

-

-

Reactivity of 1-Bromo-4-iodobenzene

-

Bio, M. M., et al. (2004). Practical Synthesis of a Biphenyl-Based p38 Inhibitor. Journal of Organic Chemistry, 69(19), 6290-6295. (Demonstrates selective coupling at Iodo-position). Link

-

-

Product Data (CAS 1100752-82-6)

-

GuideChem. (n.d.). 4-Bromo-2,6-difluorobiphenyl Properties and Safety. Retrieved October 26, 2023. Link

-

Sources

Troubleshooting & Optimization

Technical Support Guide: Impurity Management in Biphenyl Synthesis

Subject: Elimination of Homocoupling Impurities in Suzuki-Miyaura Cross-Coupling Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 2.4 (Current)

Diagnostic Hub: Identifying the Enemy

Before attempting remediation, you must confirm the nature of your impurity. In biphenyl synthesis (Ar¹-Ar²), two primary homocoupling impurities arise. Their formation mechanisms—and therefore their prevention strategies—are distinct.

The Impurity Matrix[1]

| Impurity Type | Structure | Origin | Primary Cause |

| Oxidative Homocoupling | Ar²-Ar² (Dimer of Boronic Acid) | Boronic Acid | Dissolved Oxygen ( |

| Reductive Homocoupling | Ar¹-Ar¹ (Dimer of Halide) | Aryl Halide | Ligand exchange failure, disproportionation of Pd(II). |

| Dehalogenation | Ar¹-H | Aryl Halide |

Diagnostic Workflow

Q: How do I distinguish the homocoupler from the product?

-

LC-MS/GC-MS: The mass difference is usually definitive.

-

Product:

-

Impurity:

-

-

¹H NMR: Look for symmetry. Homocoupled products (Ar²-Ar²) often possess a plane of symmetry that simplifies the splitting patterns compared to the asymmetric cross-coupled product (Ar¹-Ar²).

Prevention Protocols (Upstream Controls)

The most effective way to handle homocoupling is to prevent it.[1] The following protocols are based on the mechanistic insights of Lennox and Lloyd-Jones , identifying oxygen as the primary reagent in the "peroxo-palladium" cycle that drives boronic acid dimerization.

Protocol A: The "Zero-Oxygen" Standard

Standard sparging is often insufficient for sensitive reactions.

-

Solvent Prep: Do not rely on "degassed" solvent bottles. Perform a Freeze-Pump-Thaw cycle (3 iterations) for small scales (<50 mL). For larger scales, use active sparging with argon for at least 45 minutes with agitation.

-

Base Choice: Carbonate bases (

, -

Atmosphere: Run under positive Argon pressure, not just a passive balloon.

Protocol B: The "Slow-Release" Strategy

Theory: Homocoupling is second-order with respect to the boronic acid concentration. Keeping the instantaneous concentration of free boronic acid low favors the cross-coupling (which is first-order wrt boronic acid).

Step-by-Step:

-

Dissolve the Aryl Halide and Catalyst in the reaction vessel.

-

Dissolve the Boronic Acid (1.1 – 1.2 equiv) in a separate degassed solvent volume.

-

Add the Boronic Acid solution via syringe pump over 2–4 hours at reaction temperature.

-

Result: The catalyst consumes the boronic acid as fast as it enters, preventing the "pooling" that leads to dimerization.

Protocol C: Catalyst & Ligand Tuning

-

Ligand: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos ). These promote rapid reductive elimination of the cross-product, outcompeting the slower homocoupling pathways.

-

Pre-catalyst: Avoid

if possible; it often contains oxidized phosphine impurities. Use precatalysts like XPhos Pd G2 that generate active Pd(0) in situ without induction periods.

Remediation Protocols (Downstream Purification)

If prevention fails and you are left with a mixture of Ar¹-Ar² (Product) and Ar²-Ar² (Impurity), standard silica chromatography often fails because the polarity difference is negligible.

The "Stationary Phase" Solution

Problem: On C18 or standard Silica, the hydrophobic retention of the biphenyl product and the biphenyl homocoupler are nearly identical.

Solution: Utilize

| Column Phase | Mechanism | Separation Power for Biphenyls |

| C18 (ODS) | Hydrophobic Interaction | Low. Elutes based on hydrophobicity only. |

| Phenyl-Hexyl | Hydrophobicity + | High. The stationary phase interacts with the |

| Biphenyl Phase | Enhanced | Very High. Specifically designed to separate aromatic isomers. |

Troubleshooting Step: If you see co-elution on C18:

-

Switch to a Phenyl-Hexyl column.

-

Use Methanol instead of Acetonitrile as the organic modifier (Methanol promotes stronger

-

Visualizing the Mechanism

Understanding why the impurity forms allows you to intervene logically. The diagram below illustrates the "Peroxo-Palladium" cycle described by Lennox and Lloyd-Jones.

Caption: The "Oxygen Trap" mechanism. Note how Pd(0) is diverted by

Advanced FAQ

Q: Can I use a scavenger to remove the homocoupling impurity? A: Generally, no . Unlike metal impurities (removed by Si-Thiol) or excess amines (removed by acidic washes), biphenyl homocouplers are chemically inert hydrocarbons. They lack a "handle" for scavenging. Physical separation (crystallization/chromatography) is required.

Q: My reaction works on 100mg but fails on 10g. Why? A: Mass transfer of oxygen. On a small scale, a quick vacuum/purge cycle works. On a 10g scale, the volume of solvent holds significantly more dissolved oxygen. You must use active sparging (bubbling gas through the liquid) for at least 1 hour, or use the "Slow Addition" protocol (Protocol B above).

Q: Does the stoichiometry of the base matter?

A: Yes. Excess base can accelerate the hydrolysis of the boronic acid to the boronate species (

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[3] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[3] The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 52(29), 7362-7370. Link

-

Adamo, C., et al. (2006).[4] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link

-

Welch, C. J., et al. (2009). Adsorbent Screening for Removal of Palladium and Homocoupling Impurities. Organic Process Research & Development, 13(3), 634–639. Link

Sources

Technical Support Center: Purification of 4'-Bromo-2,6-difluorobiphenyl

Welcome to the technical support center for the purification of 4'-Bromo-2,6-difluorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our goal is to move beyond generic protocols and offer insights grounded in chemical principles and field experience to ensure you achieve the highest purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the material properties and strategic choices for the recrystallization of 4'-Bromo-2,6-difluorobiphenyl.

Q1: What are the key physical properties of 4'-Bromo-2,6-difluorobiphenyl that influence recrystallization?

A1: Understanding the compound's physical properties is the foundation of a successful purification strategy. The key parameters are:

-

Appearance: Off-white to pale yellow crystalline powder or chunks.[1][2]

-

Melting Point (m.p.): 39-41 °C (lit.).[1][2][3] This relatively low melting point is a critical factor. It necessitates careful solvent selection to avoid "oiling out," where the compound melts in the hot solvent instead of dissolving.[4]

-

Solubility Profile: It is insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] The biphenyl structure suggests moderate polarity. The fluorine and bromine atoms introduce polarity, but the overall molecule is dominated by the nonpolar aromatic rings.

Q2: How do I select the ideal solvent for recrystallizing 4'-Bromo-2,6-difluorobiphenyl?

A2: The perfect solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Given the compound's moderate polarity and low melting point, a systematic approach is best.

Guiding Principles for Solvent Selection:

-

"Like Dissolves Like": Since 4'-Bromo-2,6-difluorobiphenyl has both polar (C-F, C-Br bonds) and nonpolar (biphenyl rings) characteristics, solvents of intermediate polarity are excellent starting points.

-

Avoid "Oiling Out": The solvent's boiling point should ideally be lower than the compound's melting point (39-41°C).[4] This is a significant challenge. Using a very low-boiling solvent like diethyl ether or dichloromethane might work, but often a mixed solvent system provides better control.

-

Empirical Testing: Always test solubility with small amounts of material and solvent before committing to a bulk recrystallization.

A recommended starting point is a mixed solvent system, such as Methanol/Water or Ethanol/Water . In this system, the compound is dissolved in the minimum amount of the "good" solvent (e.g., warm methanol), and the "poor" solvent (water) is added dropwise until the solution becomes faintly cloudy (the saturation point). Gentle heating will redissolve the solid, and upon slow cooling, pure crystals should form.

Q3: How does the cooling rate impact the purity and yield of the final product?

A3: The rate of cooling is a critical variable that directly controls crystal size and purity.

-

Slow Cooling: Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, is highly recommended. This promotes the formation of large, well-defined crystals. The slow growth process is selective, allowing impurities to remain in the "mother liquor" (the residual solvent) while the pure compound molecules arrange themselves into a crystal lattice.[5]

-

Rapid Cooling (Crashing Out): Quenching the hot solution in an ice bath immediately will cause the compound to precipitate rapidly.[6] This process traps impurities within the crystal structure, resulting in a lower purity product. While the yield might seem higher initially, it's a false economy as the product is not adequately purified.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experimental workflow.

Q: My compound “oiled out” instead of forming crystals. What happened and how can I fix it?

A: Probable Cause: This is the most common issue for compounds with low melting points like 4'-Bromo-2,6-difluorobiphenyl. Oiling out occurs when the saturated solution's temperature is above the compound's melting point.[4] The compound separates as a molten liquid instead of a solid crystalline lattice. This can also be exacerbated by the presence of significant impurities, which can depress the melting point.[4]

Solutions:

-

Re-dissolve and Add More Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., 5-10% more methanol) to slightly decrease the saturation point.[4]

-

Lower the Crystallization Temperature: Use a solvent system with a lower boiling point. For instance, if you are using ethanol, try methanol.

-

Promote Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help. Very slow cooling allows the solution to become supersaturated at a temperature below the compound's melting point before nucleation begins.[4]

-

Seed the Solution: If you have a pure crystal of the compound, add a tiny speck to the cooled solution to induce crystallization at a lower temperature.

Q: Crystal formation is not starting, even after the solution has cooled. What should I do?

A: Probable Cause: The solution is not sufficiently supersaturated. This usually means too much solvent was added initially.[4]

Solutions:

-

Induce Nucleation (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Introduce a Seed Crystal: As mentioned above, adding a pure crystal provides a template for new crystals to grow upon.

-

Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration of the compound.[6] Be careful not to evaporate too much, or the compound will crash out. Let it cool slowly again.

-

Cool to a Lower Temperature: If the solution is at room temperature, place it in an ice-water bath. If it's already in an ice bath, consider a dry ice/acetone bath for a short period, but be mindful that very low temperatures can cause impurities to precipitate as well.

Q: The final product has a low yield (<50%). How can I improve this?

A: Probable Cause: There are several potential reasons for low recovery.

-

Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[6]

-

The compound is more soluble in the cold solvent than anticipated.

-

Premature crystallization occurred during a hot filtration step, leading to product loss on the filter paper.[7]

Solutions:

-

Second Crop Recovery: Do not discard the mother liquor. Concentrate it by boiling off a portion of the solvent and re-cooling to obtain a "second crop" of crystals.[6] Note that this crop may be less pure than the first.

-

Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[8]

-

Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven).[7] Using a stemless funnel can also prevent clogging.[7]

Q: The color of my product hasn't improved after recrystallization. What's wrong?

A: Probable Cause: The colored impurities have similar solubility properties to your compound and co-crystallize with it. Alternatively, they may be highly persistent, colored byproducts.

Solutions:

-

Use Activated Charcoal (Carbon): After dissolving the crude compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored, high-molecular-weight impurities. Keep the solution hot and swirl for a few minutes.

-

Perform a Hot Filtration: The charcoal must be removed from the hot solution via filtration before setting it to cool.[6] If you skip this step, the charcoal will contaminate your final product.

-

Consider an Alternative Purification Method: If charcoal treatment is ineffective, the impurity may be too similar to the product. In this case, column chromatography may be a necessary alternative or supplementary purification step.

Data & Protocols

Solvent Selection & Properties

The choice of solvent is the most critical decision in recrystallization. The following table provides a list of common solvents and their relevant properties to aid in your selection process.

| Solvent | Boiling Point (°C) | Polarity | Notes for 4'-Bromo-2,6-difluorobiphenyl |

| Water | 100 | High | Insoluble.[1][2] Excellent as an anti-solvent in a mixed system. |

| Methanol | 65 | High | Soluble.[1][2] Good choice for a mixed system with water. Boiling point is above the m.p. |

| Ethanol | 78 | High | Likely soluble. A common and effective recrystallization solvent. |

| Hexane | 69 | Low | Likely soluble when hot, insoluble when cold. Good single-solvent candidate. |

| Ethyl Acetate | 77 | Medium | May be too good a solvent, leading to poor recovery. |

| Toluene | 111 | Low | Avoid. Boiling point is much higher than the compound's melting point, will cause oiling out.[9] |

Standard Recrystallization Protocol (Methanol/Water System)

This protocol outlines a standard procedure for purifying 1 gram of crude 4'-Bromo-2,6-difluorobiphenyl.

-

Dissolution: Place the crude solid (1.0 g) in a 50 mL Erlenmeyer flask. Add methanol (~5 mL) and heat the mixture gently on a hot plate with swirling. Continue adding methanol dropwise until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble impurities or color persists, add activated charcoal, swirl for 2 minutes, and perform a hot filtration through a pre-warmed, fluted filter paper into a clean, pre-warmed flask.

-

Saturation: Add deionized water dropwise to the hot, clear solution until a persistent cloudiness appears. Add 1-2 more drops of hot methanol to re-dissolve the precipitate, ensuring the solution is perfectly saturated.

-

Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture (in the same ratio as the final crystallization mixture) to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

-

Analysis: Determine the melting point and weigh the final product to calculate the percent yield. The melting point range should be sharp and close to the literature value (39-41°C).[3]

Visual Workflow & Logic Diagrams

The following diagrams, rendered in DOT language, illustrate the experimental workflow and troubleshooting logic.

Recrystallization Workflow

Caption: Workflow for the recrystallization of 4'-Bromo-2,6-difluorobiphenyl.

Troubleshooting: Oiling Out

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

References

-

S D FINE- CHEM LIMITED. (n.d.). 4-BROMO-2-FLUOROBIPHENYL GHS Safety Data Sheet. [Link]

-

Agilent Technologies, Inc. (2024). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 4-Bromobiphenyl. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4,4'-Dibromooctafluorobiphenyl (CAS 10386-84-2). [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

Sources

- 1. 4-Bromo-2-fluorobiphenyl | 41604-19-7 [chemicalbook.com]

- 2. 4-Bromo-2-fluorobiphenyl CAS#: 41604-19-7 [m.chemicalbook.com]

- 3. 4-溴-2-氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 5. edu.rsc.org [edu.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Minimizing Debromination in Biphenyl Synthesis

Case ID: BPH-DEBR-001 Topic: Suppression of Hydrodebromination Side Reactions in Pd-Catalyzed Cross-Coupling Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist

Executive Summary & Diagnostic Hub

User Issue: "I am synthesizing a sterically hindered biphenyl via Suzuki-Miyaura coupling. My aryl bromide is being consumed, but I am observing significant amounts of the dehalogenated arene (Ar-H) instead of the desired biaryl product."

Root Cause Analysis:

Debromination (hydrodebromination) is a parasitic pathway where the oxidative addition intermediate (

Quick Diagnostic Q&A

Q: Why is my aryl bromide turning into an arene? A: Your catalytic cycle is leaking into a reduction pathway. After the Palladium inserts into the Ar-Br bond (Oxidative Addition), the complex must undergo transmetallation with the boronate. If transmetallation is sterically retarded or if a hydride source is present, the Pd complex will grab a hydride (often from an alkoxide base or alcohol solvent). Reductive elimination then releases Ar-H (your byproduct) and regenerates Pd(0).

Q: I'm using Isopropanol/Water. Is that a problem?

A: High Risk. Secondary alcohols like isopropanol are excellent hydride donors. In the presence of Pd(II), isopropanol can coordinate, undergo

-

Fix: Switch to non-protic polar solvents (DMF, DMAc) or solvents that cannot

-hydride eliminate (e.g.,

Q: Does increasing catalyst loading fix this? A: Rarely. Adding more catalyst often scales the side reaction linearly. The issue is usually kinetic selectivity (Path A vs. Path B), not total activity. You need to accelerate transmetallation (Path A) or shut down hydride sources (Path B).

Mechanistic Insight: The "Fork in the Road"

To solve this, you must visualize where the reaction diverges. The diagram below maps the competing pathways.

Caption: Kinetic competition between the desired transmetallation (Green) and the parasitic hydrodebromination (Red).

Optimization Protocols

Do not rely on "standard" conditions. Use these targeted workflows to isolate the variable causing debromination.[1]

Protocol A: The "Hydride-Free" Screen (Diagnostic)

Use this small-scale protocol to determine if the solvent/base combination is the culprit.

Objective: Eliminate exogenous hydride sources. Scale: 0.5 mmol

-

Solvent System: Prepare Toluene:Water (4:1) . Degas by sparging with Argon for 15 minutes. (Avoid alcohols completely).

-

Base Selection: Use

(3.0 equiv) .-

Why: Unlike ethoxide or isopropoxide bases, phosphate cannot undergo

-hydride elimination.

-

-

Catalyst: Use

(3 mol%) .-

Why: The bidentate ligand prevents open coordination sites that facilitate hydride insertion.

-

-

Execution:

-

Charge reaction vial with Ar-Br (1.0 eq), Ar-B(OH)2 (1.5 eq), Base, and Catalyst.

-

Add degassed solvent.

-

Heat to 60°C (Start low; high temp favors debromination).

-

Monitor via HPLC/UPLC at 2 hours.

-

Protocol B: High-Fidelity Synthesis (For Sterically Hindered Biphenyls)

Use this when transmetallation is naturally slow due to ortho-substituents.

Objective: Accelerate transmetallation to outcompete the side reaction.

| Component | Recommendation | Technical Rationale |

| Ligand | SPhos or XPhos | These electron-rich biaryl phosphines facilitate oxidative addition and create a pocket that accelerates transmetallation for hindered systems [1]. |

| Pre-catalyst | Allows precise ligand:metal ratio control (use 2:1 L:Pd). | |

| Base | Carbonates are mild and non-reducing. Cesium ("Cesium Effect") can improve solubility and reactivity of the boronate species [2]. | |

| Solvent | Dioxane/Water (4:1) | Dioxane is non-protic. Water is strictly required to activate the boronic acid (forming the boronate ate-complex) which is the actual transmetallating species. |

Step-by-Step:

-

Mix

(1 mol%) and SPhos (2.2 mol%) in dry Dioxane. Stir at RT for 30 mins to form the active -

Add Ar-Br (1.0 eq), Boronic Acid (1.5 eq), and

(3.0 eq). -

Add degassed water (ratio 4:1 Dioxane:Water).

-

Heat to 80°C.

-

Critical Check: If Ar-H forms, lower temp to 60°C and increase Boronic Acid to 2.0 eq.

Comparative Data: Solvent & Base Risk Profile[2]

Use this table to assess the risk level of your current conditions.

| Variable | High Risk (Promotes Debromination) | Low Risk (Safe) | Mechanism of Failure |

| Solvent | Ethanol, Isopropanol, 2-Butanol | Toluene, DMF, Dioxane, THF | Alcohols containing |

| Base | NaOEt, NaOiPr, KOtBu | Alkoxide bases can transfer a hydride to Pd. Carbonates/Phosphates lack this pathway. | |

| Temp | >100°C | 40°C - 80°C | Activation energy for debromination is often higher than cross-coupling; high heat favors the side reaction. |

| Additive | None (in anhydrous conditions) | Water (10-20% v/v) | Lack of water prevents boronate formation, stalling the cycle at the Pd-Br stage, leaving it vulnerable to reduction. |

Troubleshooting Decision Tree

Follow this logic flow to resolve persistent issues.

Caption: Logic flow for isolating the cause of hydrodebromination.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004).[2] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting.

Sources

Technical Support Center: Optimizing Catalyst Loading for 4'-Bromo-2,6-difluorobiphenyl Production

Introduction: The Challenge of Synthesizing Sterically Hindered Biaryls

Welcome to the technical support center for the synthesis of 4'-Bromo-2,6-difluorobiphenyl. This key intermediate is crucial in the development of pharmaceuticals and advanced materials, largely due to the unique electronic properties conferred by its fluorine substituents. Its synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, presents a common yet significant challenge: efficiently coupling a sterically hindered 2,6-difluorophenyl boronic acid or ester with a bromo-aryl partner.

Achieving high yield and purity hinges on the precise optimization of the catalytic system. Catalyst loading is a critical parameter that directly impacts reaction efficiency, cost-effectiveness, and downstream purification efforts. Over-loading the catalyst increases costs and residual palladium contamination, while under-loading leads to incomplete conversion and low yields. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the complexities of catalyst optimization for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is a standard catalytic system for the synthesis of 4'-Bromo-2,6-difluorobiphenyl?

A typical and effective system for this sterically demanding coupling involves a palladium(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), paired with a bulky, electron-rich phosphine ligand. Buchwald-type ligands, like SPhos or XPhos, are particularly well-suited for this task. Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial, often rate-limiting, oxidative addition of the aryl bromide to the palladium center.[1][2][3]

Q2: What is a good starting point for catalyst loading in an optimization study?

For initial exploratory reactions, a palladium precatalyst loading of 1-2 mol% is a robust starting point.[1] The ligand-to-palladium ratio is also critical; a ratio of 1.5:1 to 2.5:1 is generally recommended to ensure the palladium center remains stabilized and catalytically active throughout the reaction.

Q3: Why is optimizing catalyst loading so crucial for this specific molecule?

There are three primary drivers for optimizing catalyst loading:

-

Economic Viability: Palladium and specialized phosphine ligands are expensive. Reducing the catalyst loading, even by a fraction of a mole percent, can lead to significant cost savings, especially at scale.

-

Product Purity: Minimizing the catalyst loading reduces the amount of residual palladium in the crude product. This simplifies purification and is critical for pharmaceutical applications where stringent limits on heavy metal contamination are in place.

-

Reaction Efficiency: While counterintuitive, excessively high catalyst loading can sometimes lead to an increase in side reactions, such as the formation of homocoupled byproducts.[1] Finding the "sweet spot" ensures the most efficient conversion of starting materials to the desired product.

Q4: What are the immediate signs of suboptimal catalyst loading during an experiment?

-

Low Loading: The most obvious sign is a sluggish or stalled reaction, where analysis by TLC or LC-MS shows a large amount of unreacted starting materials even after extended reaction times.

-

High Loading/Deactivation: A reaction that begins efficiently but then abruptly stops, often accompanied by the formation of a black precipitate (palladium black), suggests catalyst deactivation.[4] This can indicate that the ligand concentration is insufficient to stabilize the higher amount of palladium, leading to aggregation and loss of activity.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions focus on how to resolve these issues by modifying the catalytic system.

Problem 1: Low or No Conversion to Product

Question: My reaction shows minimal formation of 4'-Bromo-2,6-difluorobiphenyl after several hours. I see mainly unreacted 1-bromo-4-iodobenzene and/or the boronic acid. What are the likely catalyst-related causes?

Answer: Low or no conversion in a sterically hindered coupling is a frequent challenge. A systematic approach to troubleshooting is essential.

-

Potential Cause 1: Inefficient Oxidative Addition.

-

The "Why": The oxidative addition of the aryl halide to the Pd(0) center is the first and often the most difficult step in the catalytic cycle. The electron-withdrawing nature of the fluorine atoms on the boronic acid partner does not directly impact this step, but the overall steric congestion of the desired product can mean that less effective catalyst systems struggle.

-

Recommended Action: Switch to a more electron-rich and sterically bulky phosphine ligand. If you are using a general-purpose ligand like PPh₃, it is likely not sufficient for this transformation.[6] Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are designed specifically to accelerate oxidative addition in challenging cases.[1][7]

-

Experimental Tip: Consider using a pre-formed palladium(0) source like Pd₂(dba)₃ with the chosen ligand, or a pre-catalyst complex where the ligand is already bound to the palladium. This can sometimes improve initiation efficiency.

-

-

Potential Cause 2: Inactive or Deactivated Catalyst.

-

The "Why": The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[4] Similarly, phosphine ligands can be oxidized.[8] If your reagents or solvents are not properly degassed, the catalyst may be "dead" before the reaction even begins. Catalyst deactivation can also occur if the reaction is run at too high a temperature for a prolonged period, leading to aggregation.[5]

-

Recommended Action:

-

Ensure Inert Conditions: Thoroughly degas all solvents by sparging with argon or nitrogen for at least 30 minutes.[9] Assemble the reaction under a positive pressure of an inert gas.

-

Use Fresh Catalyst/Ligand: Use freshly opened bottles of palladium precursor and ligand. Old or improperly stored reagents are a common source of failure.

-

Check Temperature: While heating is necessary, excessive temperatures (>120 °C) can accelerate catalyst decomposition. Verify your reaction temperature and consider if a lower temperature with a more active catalyst system is feasible.

-

-

-

Potential Cause 3: Catalyst Poisoning.

-

The "Why": Impurities in your starting materials or solvents can act as catalyst poisons, binding to the palladium center and preventing it from participating in the catalytic cycle. Sulfur- and nitrogen-containing compounds are common culprits.[4]

-

Recommended Action: Verify the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before use. Use high-purity, anhydrous solvents.

-

Problem 2: Significant Byproduct Formation

Question: My reaction is proceeding, but I'm isolating significant quantities of 4,4'-dibromobiphenyl (homocoupling of the aryl bromide) and/or biphenyl (from protodeboronation and homocoupling of the boronic acid). How can I adjust the catalyst loading to suppress this?

Answer: The formation of these byproducts points to specific, unwanted pathways competing with your desired cross-coupling.

-

Byproduct: Homocoupling of Boronic Acid/Ester.

-

The "Why": This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd-catalyzed oxidative coupling of the boronic acid with itself.[10] While seemingly a contradiction to the need for inert conditions to protect the catalyst, even trace amounts of oxygen can be problematic. The choice of catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.

-

Recommended Action:

-

Decrease Catalyst Loading: A lower concentration of the active catalyst can sometimes disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling pathway. Once you have a working system, screen catalyst loadings from 1 mol% down to 0.1 mol% or even lower.

-

Increase Ligand-to-Palladium Ratio: A higher concentration of the phosphine ligand can help suppress side reactions by keeping the palladium coordinatively saturated and favoring the desired catalytic cycle. Try increasing the L:Pd ratio from 2:1 to 3:1.

-

-

-

Byproduct: Protodeboronation.

-

The "Why": The boronic acid can react with trace amounts of water or other protic sources in the reaction mixture, leading to its replacement with a hydrogen atom. This is particularly an issue with electron-poor boronic acids.[10] While 2,6-difluorophenylboronic acid is not extremely electron-poor, this pathway can still compete, especially under prolonged heating.

-

Recommended Action: This issue is less about catalyst loading and more about reaction conditions. However, a more active catalyst that promotes rapid cross-coupling can be beneficial. By consuming the boronic acid in the desired reaction faster, there is less time for protodeboronation to occur. Therefore, using a highly active ligand like SPhos or XPhos at an optimized (often lower) loading can indirectly minimize this side product.

-

Problem 3: Reaction Stalls & Catalyst Precipitation

Question: My reaction starts cleanly, but after an hour, it stalls and I see a fine black powder precipitating. What is happening?

Answer: The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black.[4] This indicates that the catalytically active, soluble Pd(0)L₂ species is aggregating into inactive, bulk palladium metal.

-

The "Why": This typically occurs when the phosphine ligand is not present in sufficient concentration or is not robust enough to stabilize the Pd(0) intermediate at the reaction temperature. The ligand can dissociate from the metal, and these "naked" palladium atoms rapidly aggregate.

-

Recommended Action:

-

Increase Ligand:Palladium Ratio: This is the most direct solution. If you are using a 1.5:1 ratio, increase it to 2.5:1 or even 3:1. The excess ligand in solution helps prevent the dissociation that leads to aggregation.

-

Choose a More Stable Ligand: Some ligands are more thermally stable or bind more strongly to palladium than others. Buchwald-type biaryl phosphine ligands are generally very robust and are designed to resist dissociation and degradation at high temperatures.

-

Re-evaluate Catalyst Loading: Paradoxically, this can be caused by too high a catalyst loading without a corresponding increase in ligand. If you increase your Pd(OAc)₂ from 1 mol% to 3 mol% but keep the ligand at 2.5 mol%, you have created a ligand-deficient environment ripe for decomposition. Always maintain the appropriate L:Pd ratio when adjusting the catalyst loading.

-

Visualizations & Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the reaction. Understanding this cycle is crucial for diagnosing which step may be failing.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Use this decision tree to guide your optimization efforts when encountering poor reaction outcomes.

Caption: Decision tree for troubleshooting common issues in the coupling reaction.

Experimental Protocols & Data

Protocol: Screening Catalyst Loading

This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading.

-

Preparation: In a glovebox, arrange four reaction vials. To each vial, add 2,6-difluorophenylboronic acid (1.2 equiv.), 4-bromo-1-iodobenzene (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

-

Stock Solutions: Prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) in degassed solvent (e.g., dioxane).

-

Catalyst Addition: Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, and 0.1 mol%). Ensure the L:Pd ratio is consistent (e.g., 2:1).

-

Reaction: Add the remaining degassed solvent to each vial to reach the final concentration (e.g., 0.2 M). Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

-

Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion rate. Continue monitoring until the reaction with the lowest catalyst loading that reaches completion is identified.

Data Presentation: Example Catalyst Loading Screen

The table below summarizes hypothetical results from the screening protocol described above.

| Vial | Pd(OAc)₂ (mol%) | SPhos (mol%) | Time (h) | Conversion (%) | Notes |

| 1 | 2.0 | 4.0 | 2 | >99 | Complete conversion, potential for cost reduction. |

| 2 | 1.0 | 2.0 | 3 | >99 | Complete conversion, more cost-effective. |

| 3 | 0.5 | 1.0 | 5 | >99 | Optimal. Good balance of speed and cost. |

| 4 | 0.1 | 0.2 | 12 | 85 | Incomplete conversion after extended time. |

References

- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.

-

Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. Available at: [Link]

- Oldenhuis, N. J., et al. (2015). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

- Caddick, S., et al. (2007). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.